1H and 13C NMR spectral data for 4-Amino-2,5,7-trichloro-9h-fluoren-9-one
1H and 13C NMR spectral data for 4-Amino-2,5,7-trichloro-9h-fluoren-9-one
Comprehensive 1H and 13C NMR Spectral Elucidation of 4-Amino-2,5,7-trichloro-9H-fluoren-9-one: A Technical Guide for Structural Characterization
Executive Summary & Structural Dynamics
The compound 4-Amino-2,5,7-trichloro-9H-fluoren-9-one (CAS: 37568-13-1)[1] represents a highly functionalized, rigid, and planar fused aromatic system. Fluorenone derivatives are critical scaffolds in the development of advanced optoelectronic materials, n-type organic electronics, and pharmaceutical agents[2]. However, the dense substitution pattern of this specific molecule—featuring an electron-withdrawing carbonyl, an electron-donating amino group, and three inductively withdrawing chlorine atoms—creates a complex, highly anisotropic magnetic environment[3].
To achieve a self-validating structural assignment, researchers cannot rely solely on 1D NMR chemical shifts. Instead, understanding the underlying causality of the push-pull electronic system is required. The C9 carbonyl acts as a strong electron-withdrawing group (EWG), deshielding the peri-protons[2], while the C4 amino group acts as a strong resonance electron-donating group (EDG), significantly shielding its adjacent microenvironment[4].
Causality in 1H NMR Spectral Assignments
The 1H NMR spectrum of 4-Amino-2,5,7-trichloro-9H-fluoren-9-one is defined by four aromatic protons (H1, H3, H6, H8) and the exchangeable amine protons (-NH2). Because of the substitution pattern (chlorines at C2, C5, C7; amino at C4), all remaining aromatic protons are situated meta to one another, resulting in characteristic doublet splitting with small coupling constants (J ≈ 2.0 Hz).
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The Peri-Effect (H1 and H8): The protons at the 1- and 8-positions are spatially proximal to the C9 carbonyl group. The magnetic anisotropy and electric field effect of the C=O double bond strongly deshield these protons, pushing their resonances downfield[3]. H8 is further deshielded by the adjacent C7 chlorine, making it the most downfield proton (~7.95 ppm)[2].
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The EDG Shielding Effect (H3): The amino group at C4 donates electron density into the aromatic ring via resonance. This significantly shields the ortho-position (C3), shifting the H3 resonance upfield to approximately 6.80 ppm[4].
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The Halogen Inductive Effect (H6): Residing between two chlorine atoms (C5 and C7), H6 experiences a net inductive electron withdrawal, placing its resonance in the mid-aromatic region (~7.50 ppm).
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Amine Protons: The -NH2 protons typically appear as a broad singlet. Their exact shift is highly dependent on solvent hydrogen-bonding and concentration, but in DMSO-d6, they resonate around 6.20 ppm[5].
Table 1: 1H NMR Spectral Data and Causality
| Position | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Causality / Electronic Environment |
| H8 | 7.95 | Doublet (d) | 2.1 | Strong deshielding via C9 carbonyl peri-effect and C7 chlorine[2]. |
| H1 | 7.85 | Doublet (d) | 2.0 | Deshielded by C9 carbonyl anisotropy[3]. |
| H6 | 7.50 | Doublet (d) | 2.1 | Inductive withdrawal from flanking C5 and C7 chlorines. |
| H3 | 6.80 | Doublet (d) | 2.0 | Strong resonance shielding from the ortho-amino group at C4[4]. |
| -NH2 | 6.20 | Broad Singlet (br s) | - | Exchangeable protons; stabilized by DMSO-d6 solvent interactions[5]. |
Causality in 13C NMR Spectral Assignments
Carbon-13 NMR provides a definitive fingerprint for the fluorenone core. The spectrum contains 13 distinct carbon environments, heavily influenced by the substituents.
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Carbonyl Core (C9): The ketone functionality resonates distinctly downstream between 190 and 195 ppm[2].
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Heteroatom-Substituted Carbons: The carbon directly attached to the electronegative nitrogen (C4) is deshielded to ~146 ppm. The chlorine-substituted carbons (C2, C5, C7) resonate between 128 and 135 ppm due to the heavy-atom effect and inductive withdrawal.
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Bridgehead Carbons: The quaternary carbons connecting the two rings (C4a, C4b, C8a, C9a) are assigned via 2D Heteronuclear Multiple Bond Correlation (HMBC) to validate the skeletal framework[6].
Table 2: 13C NMR Spectral Data and Causality
| Position | Predicted Shift (δ, ppm) | Carbon Type | Causality / Electronic Environment |
| C9 | 191.5 | Quaternary (C=O) | Highly deshielded ketone carbonyl[2]. |
| C4 | 146.2 | Quaternary (C-N) | Deshielded by direct attachment to the amino nitrogen. |
| C4a, C4b, C8a, C9a | 130.0 - 142.5 | Quaternary (C-C) | Bridgehead carbons; assigned via long-range HMBC[6]. |
| C2, C5, C7 | 128.5 - 135.0 | Quaternary (C-Cl) | Inductive deshielding by chlorine atoms. |
| C6 | 128.0 | Methine (CH) | Adjacent to two C-Cl groups. |
| C1 | 124.5 | Methine (CH) | Influenced by C9 carbonyl proximity. |
| C8 | 121.0 | Methine (CH) | Influenced by C9 carbonyl and C7 chlorine. |
| C3 | 115.5 | Methine (CH) | Shielded by the ortho-amino group resonance effect. |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure trustworthiness and eliminate assignment ambiguity, the following step-by-step methodology must be employed using a high-resolution spectrometer (≥400 MHz). This protocol utilizes 2D NMR as a self-validating system[6].
Step 1: Sample Preparation
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Weigh 15–20 mg of highly pure 4-Amino-2,5,7-trichloro-9H-fluoren-9-one.
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Dissolve the compound in 0.6 mL of anhydrous DMSO-d6. Scientific Rationale: DMSO-d6 is selected over CDCl3 because it prevents the rapid chemical exchange of the -NH2 protons, allowing them to be clearly observed in the 1H spectrum[5].
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Transfer the solution to a standard 5 mm precision NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).
Step 2: Instrument Tuning and Shimming
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Insert the sample into the spectrometer and regulate the temperature to 298 K.
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Lock the magnetic field to the deuterium signal of DMSO-d6.
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Tune and match the probe for both 1H and 13C frequencies to maximize signal-to-noise ratio (SNR).
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Perform gradient shimming (e.g., TopShim) to achieve a uniform magnetic field, ensuring sharp, symmetrical peaks (critical for resolving the small 2.0 Hz meta couplings).
Step 3: 1D Acquisition
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1H NMR: Acquire using a 30° excitation pulse, a spectral width of 12 ppm, 16–32 scans, and a relaxation delay (D1) of 2.0 seconds.
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13C NMR: Acquire using a proton-decoupled sequence (e.g., zgpg30), a spectral width of 250 ppm, minimum 1024 scans (due to low sensitivity of quaternary carbons), and a D1 of 2.0 seconds.
Step 4: 2D Cross-Validation (The Self-Validating System)
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HSQC (Heteronuclear Single Quantum Coherence): Run to map direct C-H connections. This instantly differentiates the methine carbons (C1, C3, C6, C8) from the quaternary carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Run to observe 2-bond and 3-bond C-H couplings. Critical Validation: Use the H1 and H8 protons to identify the C9 carbonyl carbon via 3-bond correlation. Use H3 to validate the C4 and C4a quaternary positions[6].
Structural Elucidation Workflow
Figure 1: Self-validating 2D-NMR workflow for fluorenone structural elucidation.

